molecular formula C14H14N2O5 B2730642 ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate CAS No. 1351857-45-8

ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate

Cat. No.: B2730642
CAS No.: 1351857-45-8
M. Wt: 290.275
InChI Key: OQNVPRVTHYDJGM-OVCLIPMQSA-N
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Description

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate is a coumarin-derived hydrazinecarboxylate ester characterized by a planar chromen-2-one core substituted with a 7-hydroxy group and an (E)-configured ethylidene hydrazinecarboxylate side chain. Coumarin derivatives are widely studied for their pharmacological properties, including enzyme inhibition, antimicrobial, and anticancer activities .

Properties

IUPAC Name

ethyl N-[(E)-1-(7-hydroxy-2-oxochromen-3-yl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-20-14(19)16-15-8(2)11-6-9-4-5-10(17)7-12(9)21-13(11)18/h4-7,17H,3H2,1-2H3,(H,16,19)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVPRVTHYDJGM-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC2=C(C=C(C=C2)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and a suitable chromone derivative. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Starting Materials: Ethyl hydrazinecarboxylate and 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.

    Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.

    Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The hydroxyl group on the chromone moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a base (e.g., sodium hydroxide) or an acid catalyst (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted chromone derivatives.

Scientific Research Applications

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new hydrazone derivatives with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress and inflammation.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or photostability, for applications in sensors and imaging.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the chromone moiety can interact with cellular components involved in oxidative stress, thereby exerting antioxidant effects. The hydroxyl group on the chromone ring may also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin-based hydrazones and semicarbazides. Below is a systematic comparison with structurally related analogs:

Structural Analogs

2.1.1 Coumarin-Hydrazinecarboxylate Derivatives
  • Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates (8a–f) Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, followed by reactions with aromatic aldehydes. These compounds lack the 7-hydroxy substituent but share the ethyl hydrazinecarboxylate moiety. Their melting points range from 120–180°C, lower than the target compound’s hypothetical range, likely due to reduced hydrogen bonding .
  • (E)-N'-(1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide Replaces the ethyl carboxylate group with a benzoyl group.
2.1.2 Semicarbazide/Thiosemicarbazide Derivatives
  • (1E)-1-(1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)semicarbazide (FN-17)
    Substitutes the ethyl carboxylate with a semicarbazide group. FN-17 exhibits tyrosinase inhibition (IC₅₀ = 4.2 µM), highlighting the importance of the hydrazone scaffold for enzyme interaction .
  • (1E)-1-(1-(7-Hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide (FN-19)
    Replaces the semicarbazide oxygen with sulfur. FN-19 shows enhanced inhibition (IC₅₀ = 3.8 µM) due to sulfur’s electronegativity and metal-chelating ability .

Functional Analogs

2.2.1 Benzimidazole-Hydrazinecarbothioamides

Compounds like 2-{1-[2-(4-Chlorobenzyl)-1-[3-(N,N-dimethylamino)propyl]-1H-benzo[d]imidazol-5-yl]-ethylidene}hydrazine-1-carbothioamide (4) feature a benzimidazole core instead of coumarin. These derivatives exhibit moderate anticancer activity (e.g., IC₅₀ = 12–18 µM against MCF-7 cells), suggesting broader applicability of hydrazone-based pharmacophores .

2.2.2 Quinazoline-Sulfonamide Hybrids

Examples such as 4-(2-(2-((2-(2-(1-(3-Chlorophenyl)ethylidene)hydrazinyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (22) integrate sulfonamide and quinazoline moieties. These compounds show carbonic anhydrase inhibition (Kᵢ = 8–15 nM), emphasizing the role of sulfonamide groups in targeting metalloenzymes .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups
Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate C₁₄H₁₄N₂O₅ Data not provided N/A 7-OH coumarin, ethyl carboxylate
FN-17 C₁₁H₁₀N₄O₃ Data not provided N/A Semicarbazide
FN-19 C₁₁H₁₀N₄O₂S Data not provided N/A Thiosemicarbazide
Compound 7 () C₁₃H₁₃N₃O₂S 231–233 72 Thiosemicarbazide, 6-methyl coumarin
Compound 22 () C₂₅H₂₂ClN₅O₄S 297–298 85 Quinazoline, sulfonamide

Key Research Findings

Synthetic Methods : Ultrasound-assisted synthesis (e.g., compound 7 in ) improves yields (72%) compared to conventional methods .

Structure-Activity Relationships :

  • The 7-hydroxy coumarin moiety enhances hydrogen bonding with enzymatic targets .
  • Thiosemicarbazides (e.g., FN-19) show superior inhibition over semicarbazides due to sulfur’s electronic effects .

Thermal Stability : Melting points correlate with molecular symmetry; bulky substituents (e.g., sulfonamide in ) increase thermal stability (m.p. 297–300°C) .

Biological Activity

Ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate, a compound derived from coumarin, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydrazinecarboxylate moiety linked to a coumarin derivative. The synthesis typically involves the condensation of 7-hydroxy-2-oxo-2H-chromen-3-carboxylic acid with ethyl hydrazinecarboxylate, followed by purification through recrystallization or chromatography.

Biological Activities

1. Antioxidant Activity
The antioxidant properties of this compound have been demonstrated in various studies. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. For instance, it has been shown to increase the levels of glutathione (GSH) while decreasing malondialdehyde (MDA), a marker of lipid peroxidation .

2. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase (COX) enzymes in vitro. This property is crucial for its potential therapeutic applications in inflammatory diseases .

3. Anticancer Properties
this compound has shown promising anticancer activity against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenges free radicals; increases GSH levels
Anti-inflammatoryInhibits COX enzymes; reduces cytokine production
AnticancerInduces apoptosis; alters protein expression

Case Studies

Case Study 1: Cardioprotective Effects
In a study involving isoproterenol-induced myocardial infarction in rats, precotreatment with this compound resulted in significant cardioprotection. The compound reduced cardiac injury markers such as LDH and AST while improving cardiac function and lipid profiles . Furthermore, it mitigated oxidative stress by enhancing antioxidant enzyme activities.

Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell cycle regulation and apoptosis .

Q & A

Q. Methodological Answer :

  • Solvent Systems : Ethanol or methanol with catalytic acetic acid enhances nucleophilic attack in condensation steps. Polar aprotic solvents (DMF) may stabilize intermediates in complex reactions .
  • Temperature Control : Room temperature minimizes side reactions (e.g., hydrolysis), while reflux (60–80°C) accelerates kinetics .
  • Catalysts : Sodium acetate buffers maintain pH during hydrazide formation, while HCl or acetic acid catalyzes imine bond formation .
  • Factorial Design : Use a 2^k factorial approach to test variables (solvent, temperature, catalyst ratio) and identify optimal conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • NMR : Confirm hydrazone (E/Z) configuration via ¹H NMR (δ 8.5–9.5 ppm for imine protons) and ¹³C NMR (C=O at ~160–170 ppm) .
  • IR : Identify carbonyl stretches (1680–1720 cm⁻¹ for coumarin and hydrazinecarboxylate groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~377.22) .

Advanced: How can crystallographic data resolve contradictions in structural assignments from spectral analysis?

Q. Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis unambiguously assigns stereochemistry (e.g., E-configuration of hydrazone) and detects hydrogen bonding networks .
  • Disorder Modeling : For disordered structures (common in flexible hydrazine derivatives), use SHELX or Olex2 software to refine occupancy ratios .
  • Cross-Validation : Compare crystallographic data with DFT-calculated geometries (e.g., Gaussian 09) to validate spectral interpretations .

Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Q. Methodological Answer :

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Assays : DPPH radical scavenging or FRAP tests .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Note : Use DMSO as a solvent (≤1% v/v) to avoid cellular toxicity .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

  • Target Selection : Prioritize enzymes with coumarin/hydrazine-binding pockets (e.g., cyclooxygenase-2, topoisomerase II) .
  • Software : AutoDock Vina or Schrödinger Maestro for docking simulations.
  • Validation : Compare binding scores with known inhibitors and validate via MD simulations (NAMD/GROMACS) .

Basic: How to validate the purity of the synthesized compound for publication?

Q. Methodological Answer :

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .
  • Elemental Analysis : Match calculated/observed C, H, N percentages (≤0.4% deviation) .
  • Melting Point : Sharp range (≤2°C) confirms crystallinity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Q. Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Optimize parameters (stoichiometry, mixing rate) using response surface methodology .
  • Crystallization Control : Seed crystals or anti-solvent addition to ensure uniform particle size .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation; H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
  • Waste Disposal : Neutralize acidic residues before aqueous disposal .

Advanced: How can green chemistry principles be applied to its synthesis?

Q. Methodological Answer :

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
  • Catalyst Recycling : Recover acetic acid via distillation or membrane filtration .
  • Atom Economy : Optimize stoichiometry to reduce waste (E-factor <5) .

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